(3R,4S)-4-Fluorotetrahydrofuran-3-ol

Procurement Supply Chain Cost Analysis

(3R,4S)-4-Fluorotetrahydrofuran-3-ol (CAS 1904093-85-1), also referred to as cis-4-fluorotetrahydrofuran-3-ol, is a chiral, fluorinated saturated heterocycle with the molecular formula C4H7FO2 and a molecular weight of 106.10 g/mol. This compound features a cis relationship between the hydroxyl group at C3 and the fluorine substituent at C4 on the tetrahydrofuran ring.

Molecular Formula C4H7FO2
Molecular Weight 106.1 g/mol
CAS No. 1904093-85-1
Cat. No. B1433706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-4-Fluorotetrahydrofuran-3-ol
CAS1904093-85-1
Molecular FormulaC4H7FO2
Molecular Weight106.1 g/mol
Structural Identifiers
SMILESC1C(C(CO1)F)O
InChIInChI=1S/C4H7FO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4+/m0/s1
InChIKeyINQHWCYKASVEQT-IUYQGCFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of (3R,4S)-4-Fluorotetrahydrofuran-3-ol (CAS 1904093-85-1) as a Chiral Fluorinated Building Block


(3R,4S)-4-Fluorotetrahydrofuran-3-ol (CAS 1904093-85-1), also referred to as cis-4-fluorotetrahydrofuran-3-ol, is a chiral, fluorinated saturated heterocycle with the molecular formula C4H7FO2 and a molecular weight of 106.10 g/mol . This compound features a cis relationship between the hydroxyl group at C3 and the fluorine substituent at C4 on the tetrahydrofuran ring . The defined (3R,4S) stereochemistry distinguishes it from its trans diastereomer (CAS 1793113-98-0) and the (3S,4S) enantiomer (CAS 1932011-16-9), and renders it a valuable chiral synthon for the construction of fluorinated nucleoside analogs and other biologically active molecules where stereochemical fidelity is critical for target engagement [1].

Why Generic Substitution of (3R,4S)-4-Fluorotetrahydrofuran-3-ol Fails: Stereochemical and Hazard Profile Differentiation


Substituting (3R,4S)-4-fluorotetrahydrofuran-3-ol with its trans diastereomer (CAS 1793113-98-0), the (3S,4S) enantiomer (CAS 1932011-16-9), or stereochemically undefined 4-fluorotetrahydrofuran-3-ol (CAS 1781329-86-9) introduces risks that extend beyond simple potency loss. The cis-(3R,4S) configuration is explicitly linked to superior pharmacological activity in tetrahydrofuran-based drug candidates, as documented in patent literature where cis-substituted tetrahydrofurans at C2, C3, and/or C5 positions exhibit enhanced pharmaceutical properties relative to their trans counterparts [1]. Furthermore, the stereochemically undefined analog (CAS 1781329-86-9) carries a 'Danger' hazard classification (H225: highly flammable liquid and vapor), whereas the specified (3R,4S) isomer carries a 'Warning' classification (H302-H315-H319-H335) . This divergence in hazard profiles has direct implications for shipping restrictions, storage requirements, and laboratory safety protocols, making generic substitution a procurement and operational liability.

Quantitative Comparative Evidence for (3R,4S)-4-Fluorotetrahydrofuran-3-ol Versus Closest Analogs


Procurement Availability and Price Differentiation: (3R,4S) vs. (3S,4S) vs. trans Isomer

The (3R,4S)-isomer demonstrates superior commercial availability and transparent pricing relative to its (3S,4S) enantiomer. The target compound is listed with clear, publicly disclosed pricing at multiple pack sizes from AChemBlock: $1,620 (100 mg), $2,025 (250 mg), and $2,670 (1 g) . In contrast, the (3S,4S) enantiomer (CAS 1932011-16-9) requires price inquiry for all pack sizes including 1 g, 5 g, and 10 g, indicating limited or non-stock availability . The trans diastereomer (CAS 1793113-98-0) shows a different pricing structure at CymitQuimica: €133 (100 mg), €197 (250 mg), and €359 (1 g) .

Procurement Supply Chain Cost Analysis

Hazard Classification and Shipping/Storage Implications: (3R,4S) vs. Stereochemically Undefined Analog

The (3R,4S)-isomer (CAS 1904093-85-1) carries a GHS 'Warning' classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The stereochemically undefined 4-fluorotetrahydrofuran-3-ol (CAS 1781329-86-9) carries a 'Danger' classification with H225 (highly flammable liquid and vapor), classified as UN 1993, Packing Group III . This distinction has tangible operational consequences: the 'Danger'-classified analog may be subject to additional shipping surcharges, restricted air freight, and requires flame-proof storage, whereas the 'Warning'-classified (3R,4S)-isomer can be handled under standard laboratory safety protocols without specialized flammable liquid storage.

Lab Safety Hazard Classification Shipping Compliance

Stereochemical Configuration and Pharmacological Relevance: cis-(3R,4S) vs. trans Diastereomer

Patent literature explicitly teaches that tetrahydrofuran compounds bearing cis substituents at the C2, C3, and/or C5 ring positions exhibit superior pharmaceutical activities compared to their trans counterparts [1]. The (3R,4S)-isomer places the fluorine and hydroxyl substituents in the cis configuration, a stereochemical arrangement that mimics the conformation of natural ribofuranose sugars in nucleosides and has been exploited in the design of HCV NS5B polymerase inhibitors and other antiviral nucleoside analogs [2]. The trans diastereomer (CAS 1793113-98-0) presents a fundamentally different spatial orientation of the fluorine and hydroxyl groups, which disrupts the hydrogen-bonding network and conformational preferences required for productive enzyme binding in these therapeutic contexts [3].

Stereochemistry Drug Design Nucleoside Analogs

Predicted Physicochemical Property Profile: Lipophilicity and Hydrogen-Bonding Capacity

The (3R,4S)-isomer exhibits a calculated partition coefficient (LogP) of -0.2844, a topological polar surface area (TPSA) of 29.46 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds . These values place it within favorable drug-like chemical space per Lipinski's Rule of Five. While the trans diastereomer shares the same molecular formula and similar predicted bulk properties (boiling point 184.3±40.0 °C; density 1.23±0.1 g/cm³ for both isomers ), the cis configuration is expected to exhibit a different molecular dipole moment and altered intramolecular hydrogen-bonding capacity due to the proximity of the C3-hydroxyl and C4-fluorine on the same face of the ring . Quantitatively, the LogP of the target compound is sufficiently low to provide aqueous solubility advantages while the fluorine atom contributes metabolic stability, a combination sought after in nucleoside drug candidate optimization.

Physicochemical Properties Drug-likeness LogP

Optimal Application Scenarios for (3R,4S)-4-Fluorotetrahydrofuran-3-ol Based on Evidence


Synthesis of Stereochemically-Defined Antiviral Nucleoside Analogs Targeting HCV and Related RNA Viruses

The cis-(3R,4S) configuration of this building block directly maps onto the stereochemical requirements of ribose-mimicking scaffolds in nucleoside analog drug discovery. Patent literature demonstrates that cis-substituted tetrahydrofurans serve as key intermediates in the construction of HCV NS5B polymerase inhibitors, where the spatial relationship between the C3-hydroxyl and C4-fluorine substituents governs binding affinity to the viral enzyme active site . For medicinal chemistry teams advancing antiviral programs, this compound provides a pre-configured chiral synthon that reduces the synthetic burden of stereochemical control during library synthesis .

Multi-Parameter Optimization Programs Requiring Low-Hazard Building Blocks with Transparent Supply Chains

For drug discovery organizations operating under stringent environmental, health, and safety (EHS) guidelines, the 'Warning' hazard classification of (3R,4S)-4-fluorotetrahydrofuran-3-ol (H302-H315-H319-H335) offers a significant operational advantage over the 'Danger'-classified stereochemically undefined analog (H225, highly flammable) . The availability of transparent, multi-vendor pricing across multiple pack sizes (100 mg through 1 g) further supports budget planning and eliminates the procurement friction associated with 'inquire-only' pricing models seen for the (3S,4S) enantiomer. These factors make this compound an operationally prudent choice for hit-to-lead and lead optimization campaigns where reproducible sourcing and EHS compliance are critical milestones.

Chiral Pool Strategy for Constructing Complex Fluorinated Heterocycles with Quaternary Stereocenters

The (3R,4S)-4-fluorotetrahydrofuran-3-ol scaffold serves as an enantiomerically pure starting material for the construction of fluorinated tetrahydrofurans bearing tertiary carbon-fluorine stereocenters, a motif of growing importance in drug design as evidenced by recent advances in enantioselective fluorocyclization methodology achieving up to 96% enantiomeric excess for related fluorinated tetrahydrofuran products . The defined (3R,4S) stereochemistry eliminates the need for chiral resolution steps downstream, streamlining synthetic routes to complex fluorinated heterocycles for programs targeting kinases, proteases, or other enzymes where fluorine-mediated conformational and electronic effects modulate potency and selectivity .

Quote Request

Request a Quote for (3R,4S)-4-Fluorotetrahydrofuran-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.